1-Cyclopentyl-4-nitrosopiperazine
Overview
Description
1-Cyclopentyl-4-nitrosopiperazine is an organic compound with the molecular formula C9H17N3O. It is a nitrosamine derivative of piperazine, characterized by the presence of a cyclopentyl group attached to the nitrogen atom of the piperazine ring and a nitroso group attached to the other nitrogen atom.
Mechanism of Action
Mode of Action
The exact mode of action of CPNP is currently unknown. It is a nitrosamine compound , and nitrosamines are known to interact with biological molecules, potentially leading to various cellular changes.
Pharmacokinetics
It’s known that nitrosamine impurities should be controlled below a level where human cancer risk associated with the exposure is negligible . The impact of these properties on the bioavailability of CPNP is currently unknown.
Result of Action
Nitrosamines are potential human carcinogens , suggesting that exposure to CPNP could potentially increase the risk of cancer.
Action Environment
Environmental factors such as temperature, humidity, and oxidation can impact the formation of CPNP . These factors could potentially influence the action, efficacy, and stability of CPNP.
Biochemical Analysis
Cellular Effects
1-Cyclopentyl-4-nitrosopiperazine is a derivative of N-nitroso compounds which are well-known mutagenic impurities and potential human carcinogens in various animal species . Currently, this agent is not only classified as probably carcinogenic to humans .
Molecular Mechanism
The exact molecular mechanism of this compound is currently unknown. It is known that upon exposure, N-nitrosamines undergo metabolism by cytochrome P450 (CYP) for bioactivation to alkydiazonium ions, precursors of reactive electrophilic ions that can form DNA adducts, which can exert genotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to have high nitrosamine levels in the tested samples that far exceeded recommended acceptable intake limits . This suggests that the effects of this product may change over time, potentially due to its stability, degradation, or long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are currently not well-studied. It is known that N-nitrosamine dose-responses for mutagenicity and carcinogenicity are not linear in rodent bioassay modeling .
Metabolic Pathways
Upon exposure, N-nitrosamines like this compound undergo metabolism by cytochrome P450 (CYP) for bioactivation to alkydiazonium ions . These are precursors of reactive electrophilic ions that can form DNA adducts, which can exert genotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopentyl-4-nitrosopiperazine can be synthesized through several methods. One common approach involves the reaction of cyclopentylamine with piperazine under controlled conditions to form 1-cyclopentylpiperazine. This intermediate is then subjected to nitrosation using nitrosating agents such as sodium nitrite in the presence of an acid to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitrosation reactions. The process typically includes the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pH, to maximize yield and purity. Safety measures are crucial due to the potential carcinogenic nature of nitrosamines .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-4-nitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-Cyclopentyl-4-nitrosopiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-nitrosopiperazine: Another nitrosamine derivative of piperazine, used as an impurity marker in pharmaceuticals.
N-Nitrosodimethylamine: A well-known nitrosamine with significant toxicological implications.
N-Nitrosodiethylamine: Similar in structure and toxicity to 1-cyclopentyl-4-nitrosopiperazine.
Uniqueness
This compound is unique due to its specific cyclopentyl substitution, which influences its chemical reactivity and biological interactions. This structural feature distinguishes it from other nitrosamines and affects its behavior in synthetic and biological systems .
Properties
IUPAC Name |
1-cyclopentyl-4-nitrosopiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c13-10-12-7-5-11(6-8-12)9-3-1-2-4-9/h9H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRLIZBFYXZPLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579215 | |
Record name | 1-Cyclopentyl-4-nitrosopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61379-66-6 | |
Record name | 1-Cyclopentyl-4-nitrosopiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61379-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclopentyl-4-nitrosopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclopentyl-4-nitrosopiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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